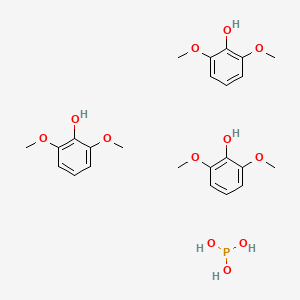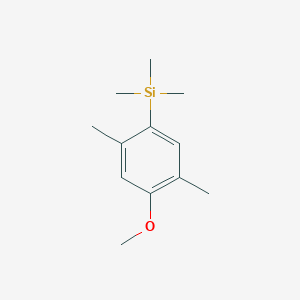
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C12H20OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane typically involves the reaction of 4-methoxy-2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,5-dimethylcyclohexane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes, forming new carbon-silicon bonds.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenoxy)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenyl)dimethylsilane
Uniqueness
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that can be leveraged in various synthetic applications.
属性
CAS 编号 |
188412-58-0 |
|---|---|
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC 名称 |
(4-methoxy-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-9-8-12(14(4,5)6)10(2)7-11(9)13-3/h7-8H,1-6H3 |
InChI 键 |
ZTTKYRZWKCZLGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


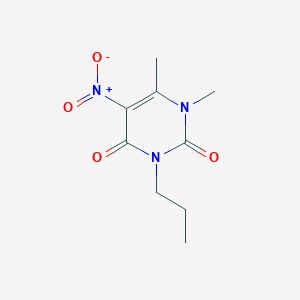
phosphanium bromide](/img/structure/B14253130.png)

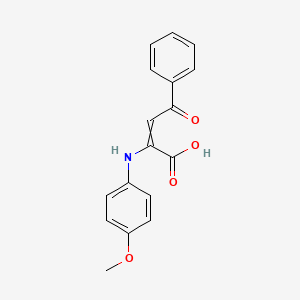
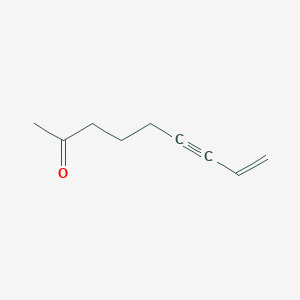
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
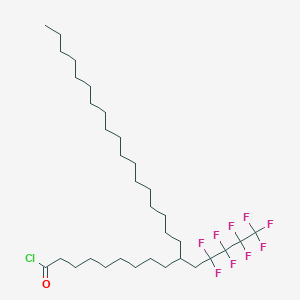
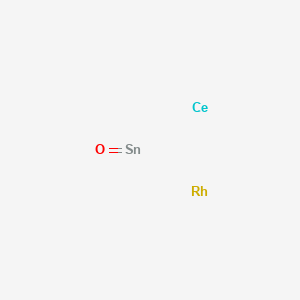
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
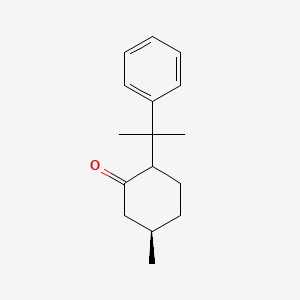
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
